molecular formula C8H10N4O B3154663 N-[(Dimethylamino)methylene]pyrazine-2-carboxamide CAS No. 78132-02-2

N-[(Dimethylamino)methylene]pyrazine-2-carboxamide

Cat. No. B3154663
CAS RN: 78132-02-2
M. Wt: 178.19 g/mol
InChI Key: SZAYXOZJQJXPTC-UHFFFAOYSA-N
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Description

“N-[(Dimethylamino)methylene]pyrazine-2-carboxamide” is a chemical compound that is part of the pyrazine family . It is a Schiff base ligand, which means it has the ability to donate a pair of electrons to a metal ion to form a coordinate covalent bond . This compound has been studied for its adsorption and corrosion properties .


Synthesis Analysis

The synthesis of this compound involves the preparation and characterization of a thiophene/pyrazine Schiff base . The process uses melting point and micro (CHN) analysis; vibrational, nuclear magnetic resonance (1H- and 13C-NMR) and electronic (UV–Vis) spectroscopies .


Molecular Structure Analysis

The molecular structure of “N-[(Dimethylamino)methylene]pyrazine-2-carboxamide” is characterized by tridentate bonding nature and enolimine tautomeric arrangement within the ligand assemblage . This gives credibility to its formation. Density functional theory (DFT) calculations have been used to correlate the investigational data .


Chemical Reactions Analysis

This compound has been studied for its adsorption and corrosion properties . The percentage inhibition efficiency (IE, %) increases with rise in concentration though declines with increase in temperature (T) . The adsorption of this compound on the mild steel (ms) obeys Langmuir adsorption isotherm .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-[(Dimethylamino)methylene]pyrazine-2-carboxamide” are determined using various analytical techniques such as melting point and micro (CHN) analysis; vibrational, nuclear magnetic resonance (1H- and 13C-NMR) and electronic (UV–Vis) spectroscopies .

Scientific Research Applications

Synthesis Methods

  • Novel Synthesis Approaches : A novel synthetic approach towards pyrazole-4-carboxamides using N-[(Dimethylamino)methylene]pyrazine-2-carboxamide as an intermediate has been developed. This method offers advantages in constructing such ring systems compared to other methods, presenting a new pathway in chemical synthesis (Jachak et al., 2010).

Biological and Pharmacological Studies

  • Cytotoxic Properties : Research has shown that derivatives of N-[(Dimethylamino)methylene]pyrazine-2-carboxamide possess significant cytotoxic properties. These compounds have been tested for their growth inhibitory properties against various cancer cell lines, showing potential as anticancer agents (Deady et al., 2003).

  • Antimicrobial and Antiviral Activity : Studies demonstrate the antimicrobial and antiviral activities of N-alkyl-3-(alkylamino)pyrazine-2-carboxamides. These compounds have shown effectiveness against Mycobacterium tuberculosis, highlighting their potential in treating infectious diseases (Semelková et al., 2015).

Chemical and Physical Properties

  • Photophysical Properties : Research on pyrazine-based push-pull chromophores, including those with N-[(Dimethylamino)methylene]pyrazine-2-carboxamide, revealed their significant emission solvatochromism, which is indicative of intramolecular charge transfer. This finding is crucial for the development of new fluorescent materials and sensors (Hoffert et al., 2017).

Synthesis of Related Compounds

  • Synthesis of Analogues : Studies on the synthesis of pyrazinamide analogues, a crucial drug for tuberculosis treatment, involve reactions with N-[(Dimethylamino)methylene]pyrazine-2-carboxamide. This research contributes to the development of new therapeutic agents for tuberculosis (Wati et al., 2020).

Potential Applications in Material Science

  • Materials Chemistry : The compound has been studied for its role in the synthesis of 7-heteroaryl-pyrazolo[1,5-a]pyrimidine-3-carboxamides, which have potential applications in materials science and pharmaceuticals (Ahmetaj et al., 2013).

Future Directions

The future directions of “N-[(Dimethylamino)methylene]pyrazine-2-carboxamide” could involve further exploration of its biological activities . For instance, some pyrazinamide derivatives exhibited high inhibitory effect on M. tuberculosis . Therefore, more research could be done to explore its potential as a therapeutic agent .

properties

IUPAC Name

N-(dimethylaminomethylidene)pyrazine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4O/c1-12(2)6-11-8(13)7-5-9-3-4-10-7/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZAYXOZJQJXPTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=NC(=O)C1=NC=CN=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(Dimethylamino)methylene]pyrazine-2-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
A Imramovský, S Polanc, J Vinšová, M Kočevar… - Bioorganic & medicinal …, 2007 - Elsevier
The connection of two active molecules across an easily released bridge as a new type of potentially active molecule has been studied. The synthesis is based on derivatives that …
Number of citations: 176 www.sciencedirect.com
E Vavříková, S Polanc, M Kočevar, S Bősze… - European journal of …, 2011 - Elsevier
Several new fluorine-containing hydrazones were synthesized and screened for their in vitro antimycobacterial activity. Nine of these derivatives have shown a remarkable activity …
Number of citations: 74 www.sciencedirect.com
E Vavříková - 2010 - dspace.cuni.cz
The main task of the thesis was a design and synthesis of new potential antimycobacterial active molecules. Presently, the appearance of MDR-TB strains is alarming and the …
Number of citations: 1 dspace.cuni.cz
S Kamel Oroumieh, AA Naserian, L Van Meulebroek… - 2021 - backoffice.biblio.ugent.be
Gram-negative bacteria have a well-known impact on the disease state of neonatal calves and their mortality. This study was the first to implement untargeted metabolomics on calves’ …
Number of citations: 3 backoffice.biblio.ugent.be
S Kamel Oroumieh, AA Naserian, L Van Meulebroek… - Metabolites, 2021 - mdpi.com
Gram-negative bacteria have a well-known impact on the disease state of neonatal calves and their mortality. This study was the first to implement untargeted metabolomics on calves’ …
Number of citations: 10 www.mdpi.com

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